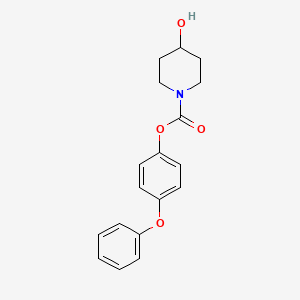

(4-Phenoxyphenyl) 4-hydroxypiperidine-1-carboxylate

Cat. No. B8627313

M. Wt: 313.3 g/mol

InChI Key: RPICKAKAPQESKE-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05952506

Procedure details

A multistep synthesis of 4-[6-(hexylcarbamoyloxy)hexylcarbamoyloxy]-piperidine-1 -carboxylic acid 4-phenoxyphenyl ester (1) as disclosed in the cited European Patent Application is shown in Scheme I where intermediate hydroxy compounds are reacted with phosgene or a phosgene equivalent and the resultant mixed carbonic acid diesters are used to aryloxycarbonylate or alkoxycarbonylate an appropriate amine. Thus, 4-phenoxyphenol (2) is treated with 4-nitrophenyl chloroformate (NPC) and condensation of the corresponding carbonate (3) with 4-hydroxypiperidine affords 4-hydroxy-1-piperidine-carboxylic acid 4 -phenoxyphenyl ester (4). Repeating the NPC activation step with the latter intermediate and the following condensation of carbonate (5) with 6-aminohexanol yield 4-[(6 -hydroxyhexyl)carbamoyloxy]-piperidine-1-carboxylic acid 4phenoxyphenyl ester (6). To complete the synthesis of (1), the alcoholic function of this intermediate is activated again with NPC and treated with hexylamine, or reacted directly with hexylisocyanate. ##STR1##

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

hydroxy

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

carbonic acid diesters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

amine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

[O:1]([C:8]1[CH:13]=[CH:12][C:11]([O:14][C:15]([N:17]2[CH2:22][CH2:21][CH:20]([O:23]C(=O)NCCCCCCOC(=O)NCCCCCC)[CH2:19][CH2:18]2)=[O:16])=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(Cl)(Cl)=O.O(C1C=CC(O)=CC=1)C1C=CC=CC=1.ClC(OC1C=CC([N+]([O-])=O)=CC=1)=O.C(=O)([O-])[O-].OC1CCNCC1>>[O:1]([C:8]1[CH:9]=[CH:10][C:11]([O:14][C:15]([N:17]2[CH2:18][CH2:19][CH:20]([OH:23])[CH2:21][CH2:22]2)=[O:16])=[CH:12][CH:13]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O(C1=CC=CC=C1)C1=CC=C(C=C1)OC(=O)N1CCC(CC1)OC(NCCCCCCOC(NCCCCCC)=O)=O

|

Step Two

[Compound]

|

Name

|

hydroxy

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(Cl)Cl

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(Cl)Cl

|

[Compound]

|

Name

|

carbonic acid diesters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

amine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O(C1=CC=CC=C1)C1=CC=C(C=C1)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC1CCNCC1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O(C1=CC=CC=C1)C1=CC=C(C=C1)OC(=O)N1CCC(CC1)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |